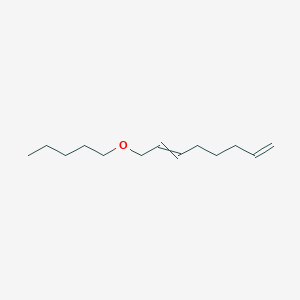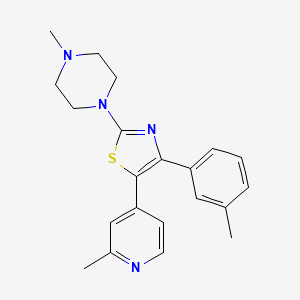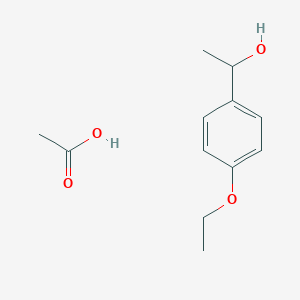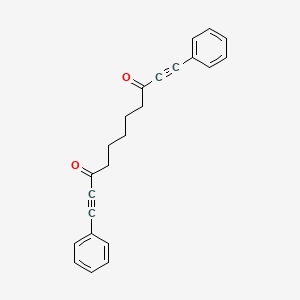![molecular formula C24H26O5 B14235027 Dibenzyl [(1S)-3-oxocycloheptyl]propanedioate CAS No. 476437-67-9](/img/structure/B14235027.png)
Dibenzyl [(1S)-3-oxocycloheptyl]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzyl [(1S)-3-oxocycloheptyl]propanedioate is an organic compound characterized by the presence of two benzyl groups attached to a central carbonyl group, along with a cycloheptyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl [(1S)-3-oxocycloheptyl]propanedioate typically involves the reaction of benzyl alcohol with a suitable cycloheptyl derivative under controlled conditions. One common method involves the use of a palladium-catalyzed bis-alkoxycarbonylation reaction, where benzyl alcohol acts as both a nucleophile and a solvent . The reaction is carried out in the presence of carbon monoxide and an oxidant such as p-benzoquinone to regenerate the catalytic active species .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzyl [(1S)-3-oxocycloheptyl]propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Dibenzyl [(1S)-3-oxocycloheptyl]propanedioate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Dibenzyl [(1S)-3-oxocycloheptyl]propanedioate exerts its effects involves interactions with specific molecular targets. The central carbonyl group is electrophilic, making it susceptible to nucleophilic attack. This property is exploited in various chemical reactions, where the compound acts as an intermediate or a reactant .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzyl ketone: Similar structure but lacks the cycloheptyl ring.
Dibenzyl malonate: Contains two benzyl groups and a malonate ester, used in similar synthetic applications.
Uniqueness
Dibenzyl [(1S)-3-oxocycloheptyl]propanedioate is unique due to the presence of the cycloheptyl ring, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
476437-67-9 |
|---|---|
Formule moléculaire |
C24H26O5 |
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
dibenzyl 2-[(1S)-3-oxocycloheptyl]propanedioate |
InChI |
InChI=1S/C24H26O5/c25-21-14-8-7-13-20(15-21)22(23(26)28-16-18-9-3-1-4-10-18)24(27)29-17-19-11-5-2-6-12-19/h1-6,9-12,20,22H,7-8,13-17H2/t20-/m0/s1 |
Clé InChI |
CKRQPGCTVMPTBD-FQEVSTJZSA-N |
SMILES isomérique |
C1CCC(=O)C[C@H](C1)C(C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
SMILES canonique |
C1CCC(=O)CC(C1)C(C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyridine, 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-](/img/structure/B14234947.png)
![N-[4-[2-Acetyl-4-(3-chlorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14234952.png)
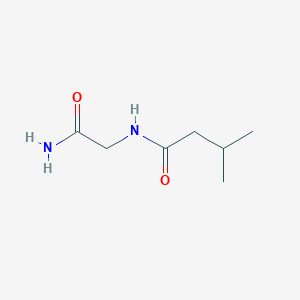
![N-Allyl-N-[2-(cyclohexylamino)-2-oxo-1-phenylethyl]-4-pentenamide](/img/structure/B14234968.png)
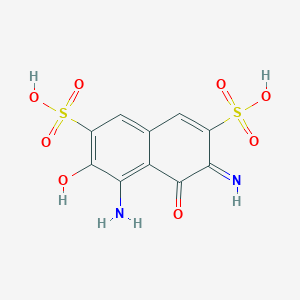
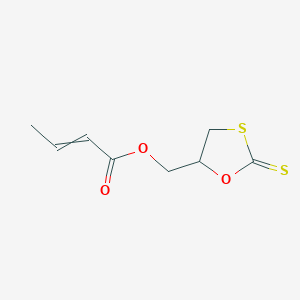
![1-Methyl-4-[2-(1H-pyrrol-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14234988.png)

